Cas no 13916-91-1 (6-Fluoronaphthalen-2-amine)

6-Fluoronaphthalen-2-amine is a fluorinated aromatic amine derivative with the molecular formula C₁₀H₈FN. This compound features a naphthalene core substituted with an amino group at the 2-position and a fluorine atom at the 6-position, offering unique electronic and steric properties. Its structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. The fluorine substitution enhances metabolic stability and binding affinity in bioactive molecules, while the amino group provides a reactive site for further functionalization. Its high purity and consistent quality ensure reliable performance in research and industrial applications.
6-Fluoronaphthalen-2-amine structure
6-Fluoronaphthalen-2-amine structure
商品名:6-Fluoronaphthalen-2-amine
CAS番号:13916-91-1
MF:C10H8FN
メガワット:161.1756
MDL:MFCD18409951
CID:120028
PubChem ID:21677949

6-Fluoronaphthalen-2-amine 化学的及び物理的性質

名前と識別子

    • 6-Fluoronaphthalen-2-amine
    • 2-Naphthalenamine,6-fluoro-
    • N-(6-Fluoro-2-naphthyl)amine
    • 6-Fluoro-2-naphthalenamine
    • 2-Naphthalenamine,6-fluoro-(9CI)
    • AK128776
    • 6-fluoro-2-naphthylamine
    • 2-Amino-6-fluoronaphthalene
    • 6736AA
    • FCH1191245
    • CM10501
    • ST2412388
    • AX8250838
    • A886126
    • MFCD18409951
    • DTXSID20616824
    • C72558
    • DS-5939
    • SCHEMBL1353569
    • AKOS016000837
    • 13916-91-1
    • DB-140690
    • MDL: MFCD18409951
    • インチ: 1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
    • InChIKey: HDNDTCOAZCSWGM-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 161.06400
  • どういたいしつりょう: 161.064077422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.089 g/l)(25ºC)、
  • PSA: 26.02000
  • LogP: 3.14230

6-Fluoronaphthalen-2-amine セキュリティ情報

6-Fluoronaphthalen-2-amine 税関データ

  • 税関コード:2921450090
  • 税関データ:

    中国税関番号:

    2921450090

    概要:

    2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

6-Fluoronaphthalen-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219000233-1g
2-Amino-6-fluoronaphthalene
13916-91-1 98%
1g
1,853.50 USD 2021-06-15
Chemenu
CM139785-1g
6-fluoronaphthalen-2-amine
13916-91-1 95%
1g
$421 2021-08-05
Chemenu
CM139785-1g
6-fluoronaphthalen-2-amine
13916-91-1 95%
1g
$*** 2023-03-30
Alichem
A219000233-500mg
2-Amino-6-fluoronaphthalene
13916-91-1 98%
500mg
1,029.00 USD 2021-06-15
Chemenu
CM139785-250mg
6-fluoronaphthalen-2-amine
13916-91-1 95%
250mg
$*** 2023-03-30
eNovation Chemicals LLC
D751876-250mg
6-fluoronaphthalen-2-amine
13916-91-1 95+%
250mg
$610 2023-09-04
1PlusChem
1P009ARI-250mg
6-fluoronaphthalen-2-amine
13916-91-1 95%
250mg
$389.00 2024-06-21
A2B Chem LLC
AE33054-250mg
6-Fluoronaphthalen-2-amine
13916-91-1 95%
250mg
$343.00 2024-04-20
eNovation Chemicals LLC
D751876-100mg
6-fluoronaphthalen-2-amine
13916-91-1 95+%
100mg
$400 2025-02-21
eNovation Chemicals LLC
D751876-100mg
6-fluoronaphthalen-2-amine
13916-91-1 95+%
100mg
$335 2024-06-07

6-Fluoronaphthalen-2-amine 関連文献

6-Fluoronaphthalen-2-amineに関する追加情報

6-Fluoronaphthalen-2-Amine: A Comprehensive Overview

The compound with CAS No. 13916-91-1, commonly referred to as 6-Fluoronaphthalen-2-Amine, is a fascinating organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the family of naphthylamines, which are derivatives of naphthalene with an amino group attached. The presence of a fluorine atom at the 6th position of the naphthalene ring introduces unique electronic and structural properties, making 6-Fluoronaphthalen-2-Amine a valuable molecule for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Fluoronaphthalen-2-Amine through a variety of methods. One prominent approach involves the fluorination of naphthalen-2-amine using electrophilic fluorination techniques. This method ensures high yields and excellent regioselectivity, which are critical for large-scale production. Researchers have also explored alternative routes, such as nucleophilic aromatic substitution and coupling reactions, to synthesize this compound. These methods not only enhance the scalability but also provide insights into the reactivity of naphthylamines under different reaction conditions.

The electronic properties of 6-Fluoronaphthalen-2-Amine make it an attractive candidate for applications in organic electronics. The fluorine atom at the 6th position introduces electron-withdrawing effects, which modulate the electronic structure of the molecule. This modulation is particularly useful in designing materials for light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Recent studies have demonstrated that incorporating 6-Fluoronaphthalen-2-Amine into conjugated polymers significantly improves their charge transport properties, leading to enhanced device performance.

In the realm of pharmacology, 6-Fluoronaphthalen-2-Amine has shown potential as a lead compound for drug discovery. Its structural similarity to known bioactive compounds suggests that it could serve as a scaffold for developing new therapeutic agents. For instance, researchers have investigated its ability to interact with various biological targets, such as enzymes and receptors, which are implicated in diseases like cancer and neurodegenerative disorders. Preliminary results indicate that 6-Fluoronaphthalen-2-Amine exhibits promising bioactivity, warranting further exploration in preclinical studies.

The environmental impact of 6-Fluoronaphthalen-2-Amine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the fate and toxicity of this compound in natural ecosystems becomes crucial. Recent environmental studies have focused on its degradation pathways under aerobic and anaerobic conditions. These studies reveal that 6-Fluoronaphthalen-2-Amine undergoes biodegradation via microbial activity, with the fluorine atom playing a role in stabilizing intermediates during the process. Such insights are vital for developing eco-friendly manufacturing processes and waste management strategies.

From a synthetic perspective, 6-fluoronaphthalen-2-amines have been employed as intermediates in the synthesis of more complex molecules. For example, they can be used to construct heterocyclic compounds with potential applications in catalysis and materials science. The versatility of this compound lies in its ability to undergo various transformations, such as Friedel-Crafts alkylation, Suzuki coupling, and Stille coupling reactions. These transformations enable chemists to tailor its structure for specific applications while maintaining its core functional groups.

In conclusion, 6-fluoronaphtalenamine stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique electronic properties, coupled with its versatility in synthetic chemistry, make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its behavior and potential uses, 6-fluoronaftalenamine is poised to play an increasingly important role in shaping future innovations in organic chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:13916-91-1)6-Fluoronaphthalen-2-amine
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はかる:1g
価格 ($):450.0